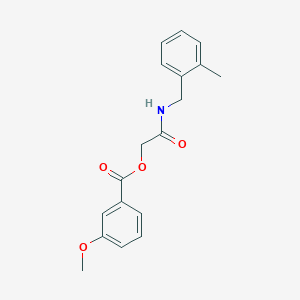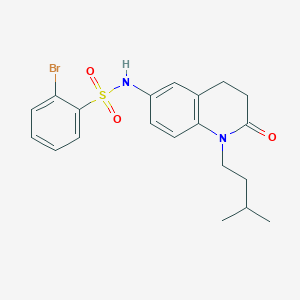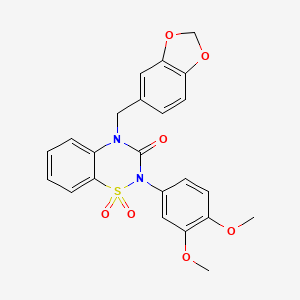![molecular formula C16H11BrF3N3O2 B2727183 3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime CAS No. 339279-70-8](/img/structure/B2727183.png)
3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime” is a complex organic molecule. It contains several functional groups including a bromophenyl group, a trifluoromethylphenyl group, a hydrazone group, and an oxime group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The bromophenyl and trifluoromethylphenyl groups would likely contribute to the overall aromaticity of the molecule . The hydrazone and oxime groups would introduce additional polar characteristics .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromophenyl group could be replaced through nucleophilic aromatic substitution reactions . The hydrazone group could potentially tautomerize under certain conditions . The oxime group could potentially be reduced to an amine or oxidized to a nitro group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of aromatic rings and polar groups would likely make the compound relatively stable . The bromine and fluorine atoms would likely make the compound relatively dense .Applications De Recherche Scientifique
Antioxidant Properties
Oximes, such as 3-(phenylhydrazono) butan-2-one oxime , exhibit potential antioxidant properties, suggesting their use as antioxidant compounds. This was determined through studies focusing on their ability to decrease hydrogen peroxide-induced lipid peroxidation in vitro and in vivo, without presenting toxicity signs in mice (Puntel et al., 2008).
Heterocyclic Chemistry Applications
2-Arylhydrazono-3-oxopropanals react with various reagents to form a variety of heterocyclic compounds, including isoxazoles, arylazopyrazoles, and triazoles, showcasing their utility in synthesizing novel heterocyclic structures (Abdel-Khalik et al., 2000).
DNA Binding Aspects
A trinuclear copper(II) complex synthesized from an oxime-based ligand displayed significant DNA binding aspects, investigated through spectroscopic techniques. The negative enthalpy and entropy changes suggest interactions via van der Waals or hydrogen bonding, indicating potential applications in biochemistry and molecular biology (Naskar et al., 2017).
Organic Synthesis and Catalysis
Oximes and related compounds, such as α-bromo ketoximes , serve as precursors in the synthesis of polyfunctional azoles, azines, and other heterocycles, demonstrating their versatility in organic synthesis and potential applications in catalysis (Mohareb et al., 1987).
Antimicrobial Activity
Novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety, derived from hydrazone chemistry, exhibited antimicrobial activity. This suggests the potential of oxime and hydrazone derivatives in developing new antimicrobial agents (Reddy et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
(2E,3E)-1-(4-bromophenyl)-3-hydroxyimino-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrF3N3O2/c17-12-5-1-10(2-6-12)15(24)14(9-21-25)23-22-13-7-3-11(4-8-13)16(18,19)20/h1-9,22,25H/b21-9+,23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABWLJMGRPEJSW-XFGNKMNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=NNC2=CC=C(C=C2)C(F)(F)F)C=NO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=N/NC2=CC=C(C=C2)C(F)(F)F)/C=N/O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
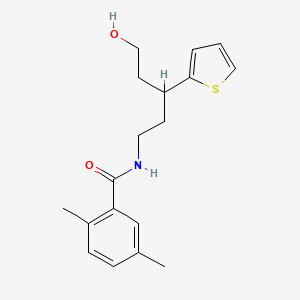
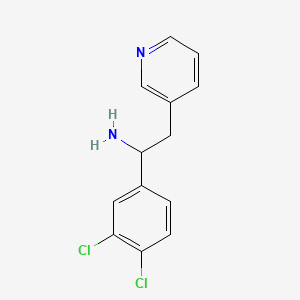

![1-[4-(1,3-Thiazol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2727104.png)
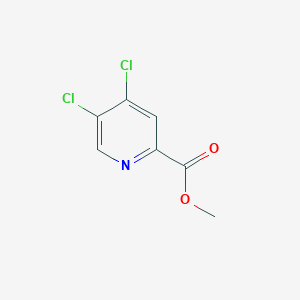
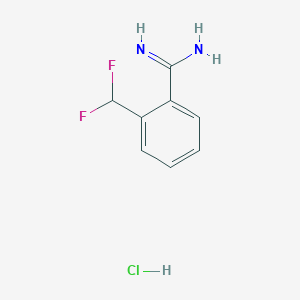
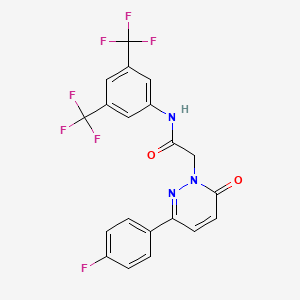
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2727110.png)
![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2727111.png)
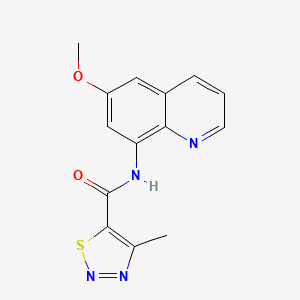
![5-chloro-2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2727113.png)
